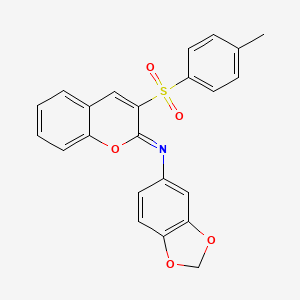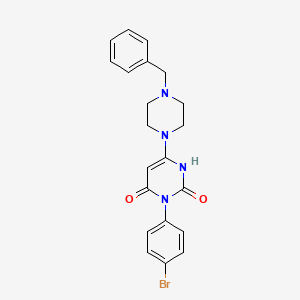
(2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine, also known as 2Z-N-BMBS-C2I, is a synthetic chromen-2-imine derivative that has been studied for its potential applications in various scientific fields. It is a highly stable compound with a low melting point and is used as a building block for synthesizing other compounds. The synthesis method of 2Z-N-BMBS-C2I is described in detail in
Applications De Recherche Scientifique
(2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imineI has been studied for its potential applications in various scientific fields. It has been used in the synthesis of novel chromen-2-imine derivatives and as a building block for synthesizing other compounds. It has also been studied for its potential applications in the fields of medicinal chemistry, materials science, and drug discovery. In addition, it has been used as a starting material for the synthesis of polymers, dyes, and other materials.
Mécanisme D'action
The mechanism of action of (2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imineI is not yet fully understood. However, it is believed that the compound is able to interact with various proteins and enzymes in the body, leading to the production of various biochemical and physiological effects. It is also believed that the compound may act as an inhibitor of certain enzymes, which could lead to the inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
(2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imineI has been studied for its potential biochemical and physiological effects. It has been found to have a variety of effects on the body, including anti-inflammatory, antioxidant, and anti-cancer activities. It has also been found to have neuroprotective effects, as well as an ability to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
(2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imineI has several advantages when used in lab experiments. It is a highly stable compound with a low melting point, making it easy to handle and store. It is also relatively inexpensive, making it an affordable option for researchers. However, it is important to note that the compound has not been thoroughly studied, so there may be some unknown risks associated with its use.
Orientations Futures
The potential applications of (2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imineI are still being explored. Future research could focus on further understanding its mechanism of action and its potential biochemical and physiological effects. Additionally, further research could explore its potential applications in the fields of medicinal chemistry, materials science, and drug discovery. It could also be used as a starting material for the synthesis of polymers, dyes, and other materials. Finally, researchers could investigate the potential toxicity of the compound and its potential side effects.
Méthodes De Synthèse
(2Z)-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imineI can be synthesized using a simple three-step reaction. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-5-methylbenzene-1,3-diol in the presence of a base such as sodium hydroxide to form the intermediate product 2Z-N-(2H-1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide. The second step involves the reaction of this intermediate product with 2-chloro-1H-chromen-2-one in the presence of a base such as sodium hydroxide to produce the desired product, 2Z-N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5S/c1-15-6-9-18(10-7-15)30(25,26)22-12-16-4-2-3-5-19(16)29-23(22)24-17-8-11-20-21(13-17)28-14-27-20/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINWZNNPOTUXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-(propan-2-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B6431432.png)
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6431440.png)

![N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431459.png)
![N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431466.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6431468.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6431475.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431481.png)
![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B6431485.png)

![N-[(furan-2-yl)methyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6431511.png)
![methyl 3-(5-{[2-(4-ethylpiperazin-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6431512.png)
![4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6431514.png)
![(E)-N-[(5-nitrothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B6431517.png)